molecular formula C11H17NO3 B15132979 2-Cyclopentyl-6-oxopiperidine-4-carboxylic acid

2-Cyclopentyl-6-oxopiperidine-4-carboxylic acid

Cat. No.: B15132979
M. Wt: 211.26 g/mol
InChI Key: NOWAVAMHLDNDLF-UHFFFAOYSA-N
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Description

2-Cyclopentyl-6-oxopiperidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine carboxylic acids. This compound is characterized by a cyclopentyl group attached to the piperidine ring, which is further substituted with a carboxylic acid group at the fourth position and a ketone group at the sixth position. It is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-6-oxopiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the acid-mediated cyclization of amine-substituted enones. This process can be optimized to yield high overall yields of the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process generally includes steps such as the formation of the piperidine ring, introduction of the cyclopentyl group, and subsequent functionalization to introduce the carboxylic acid and ketone groups. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentyl-6-oxopiperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alcohols, amines, or acid chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

2-Cyclopentyl-6-oxopiperidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-6-oxopiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison: 2-Cyclopentyl-6-oxopiperidine-4-carboxylic acid is unique due to the specific positioning of the cyclopentyl group, ketone, and carboxylic acid groups on the piperidine ring. This unique arrangement imparts distinct chemical and biological properties compared to similar compounds. For example, the position of the carboxylic acid group can significantly influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

2-cyclopentyl-6-oxopiperidine-4-carboxylic acid

InChI

InChI=1S/C11H17NO3/c13-10-6-8(11(14)15)5-9(12-10)7-3-1-2-4-7/h7-9H,1-6H2,(H,12,13)(H,14,15)

InChI Key

NOWAVAMHLDNDLF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2CC(CC(=O)N2)C(=O)O

Origin of Product

United States

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